N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide
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Overview
Description
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, a methylphenyl group, and a dihydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl cyanide with 4-bromobenzaldehyde under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the dihydroxybenzamide moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature and pressure, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide: shares similarities with other cyano-substituted benzamides and phenyl derivatives.
4-Cyano-4’-methylbiphenyl: A structurally related compound with similar chemical properties.
2,6-Dihydroxybenzamide: Shares the dihydroxybenzamide moiety but lacks the cyano and methylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61438-68-4 |
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Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[4-[cyano-(4-methylphenyl)methyl]phenyl]-2,6-dihydroxybenzamide |
InChI |
InChI=1S/C22H18N2O3/c1-14-5-7-15(8-6-14)18(13-23)16-9-11-17(12-10-16)24-22(27)21-19(25)3-2-4-20(21)26/h2-12,18,25-26H,1H3,(H,24,27) |
InChI Key |
IHEWMDJLNRGFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3O)O |
Origin of Product |
United States |
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